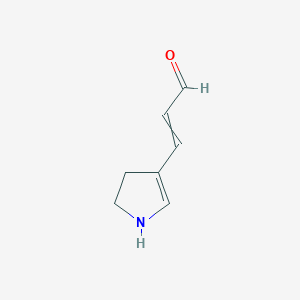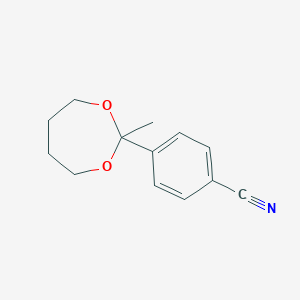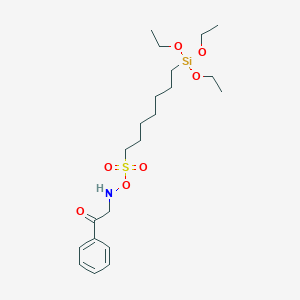
Methyl 2-nitrosopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-nitrosopent-4-enoate is an organic compound with the molecular formula C6H9NO3 It is a nitroso derivative of pentenoic acid and features a nitroso group (-NO) attached to the second carbon of the pent-4-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-nitrosopent-4-enoate can be synthesized through several methods. One common approach involves the nitrosation of methyl pent-4-enoate. This reaction typically requires a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), to generate the nitroso group. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitrosopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group (-NO2).
Reduction: The nitroso group can be reduced to form an amino group (-NH2).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Methyl 2-nitropent-4-enoate.
Reduction: Methyl 2-aminopent-4-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-nitrosopent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of nitroso compounds on biological systems, including their potential as signaling molecules.
Medicine: Research into the pharmacological properties of nitroso compounds includes their potential use as therapeutic agents.
Industry: this compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-nitrosopent-4-enoate involves its interaction with biological molecules through the nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other macromolecules, leading to modifications that affect their function. The compound may also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitropent-4-enoate: An oxidized form of methyl 2-nitrosopent-4-enoate.
Methyl 2-aminopent-4-enoate: A reduced form of the compound.
Methyl 2-hydroxypent-4-enoate: A hydroxylated derivative.
Uniqueness
This compound is unique due to its nitroso group, which imparts distinct chemical reactivity compared to its nitro, amino, and hydroxyl analogs. This reactivity makes it a valuable compound for studying nitroso chemistry and its applications in various fields.
Properties
CAS No. |
919763-65-8 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl 2-nitrosopent-4-enoate |
InChI |
InChI=1S/C6H9NO3/c1-3-4-5(7-9)6(8)10-2/h3,5H,1,4H2,2H3 |
InChI Key |
OFWKQKMZMQFYAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC=C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate](/img/structure/B14188420.png)
![Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]-](/img/structure/B14188427.png)
![3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B14188432.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B14188435.png)


![3-(4'-Methyl[1,1'-biphenyl]-4-yl)propyl selenocyanate](/img/structure/B14188442.png)


![N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide](/img/structure/B14188472.png)
![4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde](/img/structure/B14188480.png)
